molecular formula C10H8ClNOS2 B3032934 3-(2-Chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 6322-63-0

3-(2-Chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3032934
CAS RN: 6322-63-0
M. Wt: 257.8 g/mol
InChI Key: HHFTUWAYDHNTGB-UHFFFAOYSA-N
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Description

The compound "3-(2-Chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one" is a derivative of the 2-thioxo-1,3-thiazolidin-4-one class, which is known for its versatility in drug development. This class of compounds has been explored for various pharmacological activities, including the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for Alzheimer's disease treatment .

Synthesis Analysis

The synthesis of 2-thioxo-1,3-thiazolidin-4-ones has been reported using different methods. One approach involves the reaction of 1,3-disubstituted thioureas with chloroacetylchloride, which was previously thought to yield thiohydantoins but has been corrected to produce 2-imino-4-thiazolidinone derivatives . Another method described a one-pot synthesis of 2-thioxo-1,3-thiazolidin-4-ones through the reaction of a primary amine with carbon disulfide in the presence of fumaryl chloride in water, yielding the title compounds in good yield .

Molecular Structure Analysis

Quantum chemical calculations and molecular docking studies have been conducted on similar thiazolidine derivatives. For instance, the synthesis of 5-(4-chlorobenzylidene)thiazolidine-2,4-dione (CTD) and its Mannich product has been reported, with the molecular structure confirmed by spectroscopic analysis and theoretical studies. These studies have shown that such derivatives can have significant non-linear optical (NLO) properties and potential antibacterial activity against pathogens like Salmonella typhi .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions. For example, 2-thioxo-4-oxo-thiazolidin-3-yl derivatives have been shown to react with aromatic amines, hydrazine hydrate, phenyl isothiocyanate, malononitrile, and benzene diazonium chloride to yield a range of compounds, including spiro compounds, Schiff's bases, and thiazolopyridazine derivatives. These reactions demonstrate the chemical versatility and reactivity of the thiazolidinone scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect their reactivity, polarity, and potential biological activity. For instance, the introduction of a Mannich base into the thiazolidinone structure has been shown to increase hyperpolarizability, indicating enhanced NLO properties. Additionally, the antibacterial activity and enzyme inhibition potential of these compounds can be modulated by structural modifications, as seen in the case of CTD and its derivatives .

Mechanism of Action

Target of Action

Compounds with similar structures, such as dichlorobenzyl alcohol, have been found to act as mild antiseptics with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

Dichlorobenzyl alcohol, a compound with a similar structure, is thought to denature external proteins and rearrange the tertiary structure proteins . This suggests that 3-(2-Chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one might interact with its targets in a similar manner, leading to changes in protein structure and function.

Biochemical Pathways

It’s worth noting that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Result of Action

A compound named ‘compound 12’ which has a similar structure, has been found to chemically inhibit the function of the dsb system . This suggests that 3-(2-Chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one might have similar effects.

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS2/c11-8-4-2-1-3-7(8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFTUWAYDHNTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283560
Record name 3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6322-63-0
Record name NSC32125
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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